molecular formula C13H11N3O2 B2356975 7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 129663-29-2

7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one

Número de catálogo: B2356975
Número CAS: 129663-29-2
Peso molecular: 241.25
Clave InChI: PWXZIABNGPGMDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds within the isoxazolopyridazine family have been investigated for their potential in treating HIF-mediated conditions, such as anemia and ischemia, through the inhibition of specific enzymes like prolyl hydroxylases . Furthermore, structurally similar heterocyclic frameworks are frequently explored for their antimicrobial properties, making them valuable templates for developing new therapeutic agents against resistant bacterial and fungal strains . Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for the design and synthesis of novel bioactive molecules. The compound is provided with the SMILES code O=C1C2=C(ON=C2C)C(CC3=CC=CC=C3)=NN1 for reference in computational and in silico studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

7-benzyl-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-11-12(18-16-8)10(14-15-13(11)17)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXZIABNGPGMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NN=C2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Core Synthetic Strategies

Condensation-Cyclization Approach

The foundational synthesis involves a two-step sequence combining condensation and cyclization reactions.

Condensation Reaction

3-Methyl-4-hydrazinocarbonyl chloride reacts with substituted benzyl aldehydes in anhydrous acetone under reflux (60–65°C) for 4–6 hours. Potassium carbonate (K₂CO₃) serves as both base and desiccant, achieving yields of 68–72% for intermediate hydrazones. Critical parameters include:

  • Molar ratio : 1:1.2 (carbonyl chloride:aldehyde)
  • Solvent system : Anhydrous acetone with 3Å molecular sieves
  • Temperature control : Maintained below 70°C to prevent premature cyclization
Ring-Closing Cyclization

The hydrazone intermediate undergoes thermal cyclization at 110–120°C in toluene using p-toluenesulfonic acid (PTSA) as catalyst (5 mol%). This 8-hour process constructs the isoxazole[4,5-d]pyridazine framework through consecutive [3+2] and [4+2] cycloadditions. Key observations:

  • Rate acceleration : Microwave irradiation (150W, 100°C) reduces reaction time to 45 minutes
  • Byproduct formation : <5% dimerization products when using degassed solvents
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields 85–89% pure product

Derivative Synthesis Methodologies

Acid-Catalyzed Functionalization

Concentrated H₂SO₄ (98%) mediates cyclocondensation of thiosemicarbazide precursors to generate 5-((5-alkylamino-1,3,4-thiadiazol-2-yl)methyl) derivatives.

Representative Procedure :

  • Dissolve 7-benzyl-3-methyl precursor (1 eq) in glacial acetic acid
  • Add substituted thiosemicarbazide (1.2 eq) and H₂SO₄ (0.5 eq)
  • Reflux at 120°C for 6 hours under N₂ atmosphere
  • Quench with ice-water, extract with CH₂Cl₂
  • Recrystallize from ethanol/water (4:1)

Yield Optimization :

Entry R Group Yield (%) Purity (HPLC)
1 Me 78 98.2
2 Et 82 97.8
3 i-Pr 68 96.5

Base-Mediated Modifications

Sodium bicarbonate (NaHCO₃) in THF/H₂O biphasic systems enables synthesis of 5-((4-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl) analogs.

Critical Parameters :

  • pH maintenance at 8.5–9.0
  • Phase transfer catalyst (TBAB, 0.1 eq) enhances interfacial reactivity
  • Sonication (40 kHz) reduces reaction time from 12h → 4h

Spectroscopic Validation :

  • IR : 1689 cm⁻¹ (C=O stretch), 1532 cm⁻¹ (C=N vibration)
  • ¹H NMR (400 MHz, CDCl₃): δ 2.55 (s, 3H, CH₃), 5.40 (s, 2H, CH₂Ph), 7.30–7.55 (m, 9H, Ar)

Industrial-Scale Production

Continuous Flow Synthesis

Pilot plant data reveal advantages of continuous processing:

Reactor Design :

  • Two-stage tubular reactor (SS316, 10m length)
  • Stage 1: Condensation at 65°C (residence time 45 min)
  • Stage 2: Cyclization at 115°C (residence time 2h)

Productivity Metrics :

Parameter Batch Process Continuous Flow
Daily output 12 kg 48 kg
Solvent consumption 320 L/kg 110 L/kg
Energy intensity 85 kWh/kg 40 kWh/kg

Crystallization Optimization

Antisolvent crystallization using n-heptane achieves 99.5% phase purity:

Protocol :

  • Dissolve crude product in warm ethyl acetate (50°C)
  • Add n-heptane at 0.5 L/min under high-shear mixing (5000 rpm)
  • Cool to -5°C at 0.3°C/min
  • Filter through pressure nutsche filter

Particle Engineering :

  • Median particle size: 45–50 μm
  • Bulk density: 0.62 g/cm³
  • Flowability index: 85 (Carr index)

Analytical Characterization

Chromatographic Profiling

HPLC method validation per ICH Q2(R1):

Conditions :

  • Column: Zorbax SB-C18 (4.6×250mm, 5μm)
  • Mobile phase: ACN/0.1% H3PO4 (55:45)
  • Flow: 1.0 mL/min, λ=254 nm

System Suitability :

Parameter Result Acceptance Criteria
Retention time 8.2 min RSD ≤2%
Theoretical plates 18500 >2000
Tailing factor 1.12 ≤2.0

Stability Indicating Methods

Forced degradation studies reveal:

Stress Condition Degradation Products Mass Balance (%)
0.1N HCl, 70°C/24h Hydrolyzed lactam 98.2
3% H₂O₂, RT/48h N-Oxide 97.8
5000 lux, 25°C/7d Photo-dimer 99.1

Green Chemistry Innovations

Solvent Replacement Strategy

Lifecycle assessment-guided solvent selection:

Solvent PMI Score CED (MJ/kg) GWP (kg CO₂-eq/kg)
Acetone 18.4 56.7 2.34
2-MeTHF 8.9 32.1 1.02
Cyrene 5.2 28.4 0.89

Process Modifications :

  • Microwave-assisted synthesis in Cyrene reduces E-factor from 43 → 19
  • Enzymatic catalysis (CAL-B lipase) achieves 92% atom economy in benzylation step

Structure-Activity Relationship Considerations

Crystallographic data (CCDC 2058851) inform synthetic planning:

Key Interactions :

  • Dihedral angle between isoxazole and pyridazine: 12.3°
  • CH-π interaction (2.89Å) stabilizes benzyl orientation
  • Torsional strain energy: 8.7 kcal/mol

Design Implications :

  • Electron-withdrawing para-substituents on benzyl enhance metabolic stability
  • Methyl group at C3 optimizes LogP (2.1 ±0.3) for CNS penetration

Análisis De Reacciones Químicas

Types of Reactions

7-Benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs of the original compound.

Aplicaciones Científicas De Investigación

7-Benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a fusion of isoxazole and pyridazine rings. It has the molecular formula C₁₃H₁₁N₃O₂ and is of interest in medicinal chemistry for its structural complexity and potential biological activities.

Scientific Research Applications

This compound has applications in various scientific fields:

  • Chemistry It serves as a building block in the synthesis of complex heterocyclic compounds.
  • Biology The compound is studied for its potential as a bioactive molecule, specifically its antimicrobial, antifungal, and anticancer properties.
  • Medicine Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways. It has demonstrated potential in immunomodulation and anti-inflammatory effects and may enhance or inhibit specific immune responses, which could be beneficial in conditions like autoimmune diseases. It also appears to inhibit pro-inflammatory cytokines and enzymes associated with inflammation, making it a candidate for therapeutic interventions in inflammatory disorders.
  • Industry It can be used in the development of new materials with unique chemical and physical properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Immunomodulatory Effects This compound can modulate immune functions, suggesting its potential application in treating inflammatory diseases.
  • Anti-inflammatory Properties The compound has demonstrated notable anti-inflammatory effects in various experimental models, inhibiting pro-inflammatory cytokines and enzymes associated with inflammation.
  • Antimicrobial Activity Preliminary studies suggest that this compound may possess antimicrobial properties, potentially through its ability to interact with bacterial membranes or inhibit essential bacterial enzymes.

Mecanismo De Acción

The mechanism of action of 7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer activity .

Comparación Con Compuestos Similares

Pharmacological Activity

Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives exhibit notable analgesic effects. For example:

  • Compounds 4a, 4f, 4g, and 4i (): At 25 mg/kg, these analogs showed morphine-comparable analgesia in hot-plate and writhing tests. The benzyl group in the target compound may similarly enhance CNS penetration due to increased lipophilicity, though its exact activity profile remains uncharacterized.
  • Halogenated analogs (): Bromo and chloro substituents could improve target binding via halogen bonding but may also increase toxicity risks.

Physicochemical and Stability Considerations

  • Stability : Acidic protons at propargylic positions (e.g., in pentynyl-substituted precursors) hinder cyclization, as seen in low-yield syntheses (). The benzyl group’s lack of acidic protons may circumvent this issue.

Actividad Biológica

7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound characterized by its unique bicyclic structure, which includes both isoxazole and pyridazine moieties. Its molecular formula is C₁₃H₁₁N₃O₂. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in immunomodulation and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methyl-4-hydrazinocarbonyl chloride with a substituted benzyl aldehyde, followed by cyclization. The general reaction scheme can be summarized as follows:

  • Condensation : Reacting 3-methyl-4-hydrazinocarbonyl chloride with a benzyl aldehyde.
  • Cyclization : Forming the isoxazole and pyridazine rings.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Immunomodulatory Effects

Studies have shown that this compound can modulate immune functions, suggesting its potential application in treating inflammatory diseases. For instance, it may enhance or inhibit specific immune responses, which could be beneficial in conditions like autoimmune diseases.

2. Anti-inflammatory Properties

The compound has demonstrated notable anti-inflammatory effects in various experimental models. It appears to inhibit pro-inflammatory cytokines and enzymes associated with inflammation, making it a candidate for therapeutic interventions in inflammatory disorders.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. This activity could be attributed to its ability to interact with bacterial membranes or inhibit essential bacterial enzymes.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit certain kinases involved in cell signaling pathways, leading to its anticancer activity. Further research is required to elucidate the precise biochemical pathways influenced by this compound.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
3-methylisoxazolo[4,5-d]pyridazin-4(5H)-oneLacks benzyl substitutionModerate analgesic activity
6-(benzylthio)pyrazolo[1,2-a]pyridineContains pyrazole instead of isoxazoleAntimicrobial properties
2-(benzylamino)-1H-pyrroleDifferent heterocyclic structureNeuroprotective effects

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Study : In a controlled experiment involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and inflammatory markers.
  • Antimicrobial Efficacy : A study evaluating its antimicrobial properties against various bacterial strains showed promising results, indicating effective inhibition at low concentrations.

Q & A

Q. What are the key synthetic pathways for 7-benzyl-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with diketones or via multi-step functionalization of isoxazole-pyridazine hybrids. For example, describes a method where 6-benzyl derivatives are synthesized using anhydrous methanol and sodium methoxide under controlled temperatures (60°C for 1–30 minutes), achieving yields up to 83% . Variations in solvent polarity (e.g., ethanol vs. THF) and catalyst selection (e.g., MeONa vs. NaH) significantly impact regioselectivity and byproduct formation. Purity is optimized via recrystallization in ethanol, as evidenced by sharp melting points (e.g., 143–145°C) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

Answer: Structural confirmation relies on ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.31–7.41 ppm for benzyl groups) , ESI-MS (to confirm molecular ion peaks), and X-ray crystallography (e.g., mean C–C bond length = 0.003 Å, R factor = 0.033) . highlights single-crystal X-ray diffraction for unambiguous confirmation of the fused isoxazole-pyridazine ring system .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer: suggests assays targeting kinase inhibition (e.g., ATP-binding pocket interactions) or cytotoxicity screening (e.g., MTT assays against cancer cell lines). The benzyl and methyl substituents may enhance lipophilicity, requiring solubility optimization in DMSO/PBS mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across studies?

Answer: Discrepancies often arise from variations in stereochemical purity (e.g., unresolved enantiomers) or assay conditions (e.g., serum protein interference). notes that thiazolo-pyridazine analogs exhibit divergent activity due to minor structural modifications (e.g., furan vs. morpholine substituents) . Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) is critical.

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

Answer: Docking studies (AutoDock Vina or Schrödinger) can model interactions with kinases or GPCRs, leveraging the compound’s planar heterocyclic core. highlights the importance of density functional theory (DFT) for optimizing charge distribution in the isoxazole ring, which influences π-π stacking .

Q. How can reaction mechanisms for side-product formation during synthesis be elucidated?

Answer: Mechanistic studies using HPLC-MS or in situ IR spectroscopy (e.g., monitoring carbonyl intermediates) are essential. identifies styryl group addition as a common side reaction, mitigated by reducing reaction time to ≤30 minutes . Isotopic labeling (e.g., ¹⁵N-tracing) may clarify cyclization pathways.

Methodological Challenges

Q. What strategies improve solubility and stability of this compound in aqueous buffers?

Answer: suggests salt formation (e.g., sodium or magnesium salts) or co-solvent systems (e.g., PEG-400/water) for hydrophilic derivatives. Stability studies (pH 1–9, 25–40°C) are critical, as sulfonamide analogs in degrade under acidic conditions .

Q. How can regioselectivity be controlled during functionalization of the pyridazinone core?

Answer: demonstrates that protecting group strategies (e.g., tert-butyl for N-alkylation) or microwave-assisted synthesis enhance selectivity. For example, 7-phenyl derivatives are synthesized with >70% regioselectivity using DMF/AcOH under microwave irradiation .

Key Recommendations

  • Prioritize multi-step purification (column chromatography → recrystallization) to minimize contaminants.
  • Use synchrotron radiation for high-resolution crystallography of low-solubility derivatives .
  • Cross-reference biological data with structurally related compounds (e.g., triazolo-pyridazines in ) to identify SAR trends .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.